molecular formula C26H22Cl2NOP B13148488 [(4-Chlorobenzamido)methyl](triphenyl)phosphanium chloride CAS No. 121561-24-8

[(4-Chlorobenzamido)methyl](triphenyl)phosphanium chloride

Katalognummer: B13148488
CAS-Nummer: 121561-24-8
Molekulargewicht: 466.3 g/mol
InChI-Schlüssel: WDMCOWVYWKOUAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobenzamido)methylphosphanium chloride typically involves the reaction of triphenylphosphine with 4-chlorobenzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of (4-Chlorobenzamido)methylphosphanium chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chlorobenzamido)methylphosphanium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce phosphine derivatives .

Wirkmechanismus

The mechanism of action of (4-Chlorobenzamido)methylphosphanium chloride involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) by forming a complex with the reactants. This complexation increases the solubility and reactivity of the reactants, leading to improved reaction rates and yields . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles in the reaction medium .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Chlorobenzamido)methylphosphanium chloride is unique due to its specific structure, which imparts distinct reactivity and catalytic properties. Its ability to enhance reaction rates and yields in various chemical reactions makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

121561-24-8

Molekularformel

C26H22Cl2NOP

Molekulargewicht

466.3 g/mol

IUPAC-Name

[(4-chlorobenzoyl)amino]methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C26H21ClNOP.ClH/c27-22-18-16-21(17-19-22)26(29)28-20-30(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H

InChI-Schlüssel

WDMCOWVYWKOUAN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[P+](CNC(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.